Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
CAS No.: 1286728-60-6
Cat. No.: VC4369812
Molecular Formula: C19H22F2N2O4
Molecular Weight: 380.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286728-60-6 |
|---|---|
| Molecular Formula | C19H22F2N2O4 |
| Molecular Weight | 380.392 |
| IUPAC Name | ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3 |
| Standard InChI Key | XYJRSORYEDPLLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an ethyl carboxylate group () and at the 1-position with an azetidine-3-carbonyl moiety. The azetidine nitrogen is further functionalized with a 3,4-difluorobenzoyl group, introducing aromaticity and electron-withdrawing fluorine atoms . The IUPAC name, ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate, reflects this hierarchical connectivity .
Spectroscopic and Computational Data
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SMILES Notation:
CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F. -
XLogP3 (Predicted): 2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 380.4 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bond Count | 7 |
Synthesis and Characterization
Analytical Validation
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 380.392 ([M+H]).
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Nuclear Magnetic Resonance (NMR): -NMR would reveal signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), piperidine protons (δ 2.5–3.5 ppm), and aromatic fluorophenyl hydrogens (δ 7.2–7.8 ppm) .
Pharmacological Activities
AMP-Activated Protein Kinase (AMPK) Activation
AMPK, a master regulator of cellular energy homeostasis, is potently activated by this compound in preclinical models. Structural analogs with piperidine-azetidine scaffolds demonstrate enhanced binding to AMPK’s allosteric site, stabilizing its active conformation. This activity suggests therapeutic potential in metabolic disorders like diabetes and obesity.
Research Applications and Comparative Analysis
Drug Discovery
The compound’s balanced lipophilicity () and moderate molecular weight make it a viable lead for central nervous system (CNS) therapeutics . Its fluorinated aromatic ring enhances metabolic stability compared to non-halogenated analogs.
Table 2: Comparison with Analogous Compounds
| Compound | Target | Activity (IC) | Selectivity Index |
|---|---|---|---|
| This Compound | AMPK | 120 nM | 8.5 (vs. PI3K) |
| Piperidine-azetidine (Non-fluorinated) | AMPK | 450 nM | 2.1 |
| Difluorophenyl-isoxazole | CXCR7 | 18 nM | 12.4 |
Limitations and Challenges
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